

# Reactivity of (Z)-3-Chloro-2-pentene

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## Compound of Interest

Compound Name: (Z)-3-Chloro-2-pentene

Cat. No.: B3261319

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An In-depth Technical Guide on the Reactivity of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(Z)-3-chloro-2-pentene** is a vinyl halide of interest for studying the influence of stereochemistry on chemical reactivity. This technical guide provides a comprehensive analysis of its core reactivity, focusing on reactions at the carbon-chlorine bond and the carbon-carbon double bond. Due to the limited availability of specific experimental literature for this compound, this document leverages established principles of organic chemistry to predict its behavior in nucleophilic substitution, elimination, and electrophilic addition reactions. Detailed reaction mechanisms are illustrated, and representative experimental protocols are provided as practical examples for laboratory application.

## Introduction and Physicochemical Properties

**(Z)-3-chloro-2-pentene** is an organochlorine compound featuring a chlorine atom attached to an  $sp^2$ -hybridized carbon, classifying it as a vinylic halide. The '(Z)' designation indicates that the higher priority groups on each side of the double bond (the chlorine and the adjacent methyl group) are on the same side. This defined stereochemistry makes it an excellent substrate for mechanistic studies in organic synthesis.

The reactivity of **(Z)-3-chloro-2-pentene** is primarily dictated by two functional sites: the vinylic carbon-chlorine bond and the electron-rich  $\pi$ -system of the alkene. Understanding the interplay

and competition between reaction pathways at these sites is crucial for its application as a synthetic intermediate.

**Table 1: Physicochemical Properties of (Z)-3-chloro-2-pentene**

Property	Value	Reference(s)
IUPAC Name	(Z)-3-chloropent-2-ene	<a href="#">[1]</a>
CAS Number	34238-52-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Cl	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	104.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	~103.8 °C (estimate)	<a href="#">[2]</a>
Density	~0.906 g/mL at 25°C	<a href="#">[2]</a>
Canonical SMILES	CCC(=C/C)Cl	<a href="#">[2]</a>
InChIKey	VSQKJRIDGSFPSI-HYXAFXHYSA-N	<a href="#">[3]</a> <a href="#">[4]</a>

## Core Reactivity Profile

The reactivity of **(Z)-3-chloro-2-pentene** can be divided into two main categories: reactions involving the C-Cl bond and reactions involving the C=C double bond.

### Reactions at the Vinylic C-Cl Bond

The direct substitution or elimination of the chlorine atom is challenging compared to its saturated (alkyl halide) counterparts.

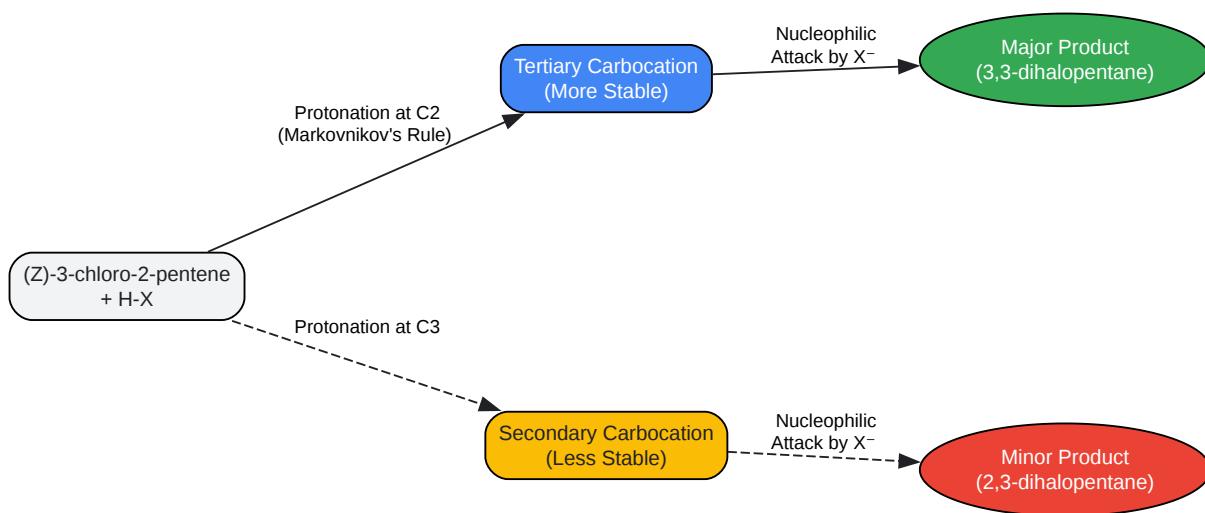
Nucleophilic substitution reactions via standard S<sub>n</sub>1 or S<sub>n</sub>2 mechanisms are generally considered difficult for vinylic halides.[\[5\]](#)[\[6\]](#)

- S<sub>n</sub>2 Infeasibility: The S<sub>n</sub>2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the electron density of the double bond and the molecule's planar geometry at the sp<sup>2</sup> center.

- $S_N1$  Infeasibility: The  $S_N1$  mechanism would require the formation of a highly unstable vinylic carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable, making this pathway kinetically prohibitive under standard conditions.

While direct  $S_N1/S_N2$  reactions are disfavored, substitution can sometimes occur under harsh conditions or via alternative pathways like addition-elimination or metal-catalyzed cross-coupling reactions, though specific data for **(Z)-3-chloro-2-pentene** is not readily available.

In the presence of a strong, non-nucleophilic base, **(Z)-3-chloro-2-pentene** is expected to undergo an elimination reaction to form an alkyne.<sup>[7]</sup> The most plausible pathway is an E2 mechanism, where a proton is abstracted from the adjacent carbon (C4), and the chloride ion is eliminated simultaneously to form a triple bond.



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